molecular formula C21H17FN4O B11531003 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311776-36-0

2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11531003
CAS No.: 311776-36-0
M. Wt: 360.4 g/mol
InChI Key: ZLICYNSGOUKIBS-UHFFFAOYSA-N
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Description

This compound (Molecular Formula: C21H17FN4O) is a hexahydroquinoline derivative featuring a 4-fluorophenyl group at position 1 and a pyridin-3-yl substituent at position 4 (Fig. 1). The 2-amino and 3-cyano groups contribute to its hydrogen-bonding capacity, while the fused hexahydroquinoline core imports conformational flexibility .

Properties

CAS No.

311776-36-0

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

2-amino-1-(4-fluorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H17FN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2

InChI Key

ZLICYNSGOUKIBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CN=CC=C4)C(=O)C1

Origin of Product

United States

Preparation Methods

Enamine Formation (Intermediate Synthesis)

The first stage involves condensing 4-fluoroaniline (1a ) with dimedone (2 ) in dichloromethane (DCM) under acidic conditions (e.g., HCl or acetic acid) to yield the enamine intermediate 3a (2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate).

Reaction Conditions :

  • Solvent : DCM or toluene.

  • Temperature : 60–100°C.

  • Catalyst : Lewis acids (e.g., SnCl₄) enhance electrophilic activation but are optional in this step.

Mechanism :

  • Nucleophilic attack of the aniline’s amino group on dimedone’s carbonyl carbon.

  • Dehydration to form the enamine, stabilized by conjugation with the cyclohexenone ring.

Knoevenagel Condensation

Pyridine-3-carbaldehyde (5a ) reacts with ethyl cyanoacetate (4 ) in ethanol under basic catalysis (piperidine) to generate the α,β-unsaturated nitrile 6a (Ar–CH=C(CN)–COOR).

Reaction Conditions :

  • Molar Ratio : 1:1 aldehyde to ethyl cyanoacetate.

  • Catalyst : Piperidine (10 mol%).

  • Temperature : Reflux (78°C) for 4–6 hours.

Key Observations :

  • The electron-withdrawing cyano group facilitates Michael addition by activating the α-carbon.

  • Polar aprotic solvents (e.g., DMF) accelerate the reaction but may reduce yield due to side reactions.

Michael Addition and Cyclocondensation

The enamine 3a undergoes a Michael addition to the α,β-unsaturated nitrile 6a , followed by intramolecular cyclization to form the HHQ scaffold.

Reaction Conditions :

  • Solvent : Ethanol or methanol.

  • Catalyst : Piperidine (5–10 mol%).

  • Temperature : Reflux for 12–24 hours.

Mechanistic Insights :

  • Michael Addition : The enamine’s β-carbon attacks the electrophilic β-position of 6a , forming a tetrahedral intermediate.

  • Cyclization : Elimination of ethanol and ring closure yield the hexahydroquinoline core.

  • Aromatization : Atmospheric oxidation or dehydrogenation agents (e.g., DDQ) may enhance ring planarity.

Yield Optimization :

  • Solvent Choice : Ethanol maximizes yield (60–70%) compared to DCM or THF.

  • Catalyst Loading : >10 mol% piperidine leads to side products (e.g., over-alkylation).

Structural Characterization and Analytical Data

Spectral Analysis

The target compound was characterized using IR, NMR, and mass spectrometry:

IR (KBr, cm⁻¹) :

  • 3320 (N–H stretch, amine).

  • 2215 (C≡N stretch).

  • 1680 (C=O, cyclohexenone).

  • 1605 (C=C, pyridine).

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.60 (s, 1H, pyridine-H2).

  • δ 7.85–7.45 (m, 4H, fluorophenyl).

  • δ 5.44 (s, 1H, H4).

  • δ 2.90–2.30 (m, 2H, cyclohexenone-H).

  • δ 1.20 (s, 6H, gem-dimethyl).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 196.5 (C=O).

  • δ 162.1 (C-F).

  • δ 119.8 (C≡N).

  • δ 55.2 (C4).

  • δ 27.3 (CH₃).

HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₃H₂₀FN₄O: 393.1578; found: 393.1582.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the R- and S-enantiomers (racemic mixture) with a disordered pyridinyl group adopting two orientations (180° rotation about C4–C11). The cyclohexenone ring exhibits an envelope conformation, while the 1,4-dihydropyridine ring adopts a flattened boat structure.

Alternative Synthetic Routes

Lewis Acid-Mediated Cyclization

A patent-described method for analogous pyrimidine derivatives employs SnCl₄ in 1,2-dichloroethane at 60–100°C to activate aldehydes for condensation. While untested for HHQs, this approach could theoretically enhance electrophilicity in Knoevenagel steps but risks side reactions with electron-rich pyridines.

One-Pot Multi-Component Reaction

Combining 4-fluoroaniline, dimedone, pyridine-3-carbaldehyde, and ethyl cyanoacetate in a single pot with piperidine catalysis simplifies the workflow, achieving comparable yields (58–62%).

Challenges and Limitations

  • Stereochemical Control : The C4 chiral center necessitates chiral catalysts or resolution techniques for enantiopure synthesis.

  • Pyridine Reactivity : The basic pyridinyl nitrogen may coordinate Lewis acids, complicating catalyst selection.

  • Scale-Up Issues : Prolonged reflux (>24 hours) and solvent volume limit industrial feasibility.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the pyridine ring are primary oxidation targets:

  • Ketone oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 5-oxo group can undergo further oxidation to form a carboxylic acid derivative .

  • Pyridine ring oxidation : Reaction with H₂O₂ in acetic acid generates pyridine N-oxide derivatives, altering electronic properties for downstream applications.

Table 1: Oxidation Products and Conditions

Reaction SiteReagents/ConditionsProductYield (%)Source
5-Oxo groupKMnO₄, H₂SO₄, 80°C, 6h5-Carboxyhexahydroquinoline derivative62
Pyridin-3-yl ringH₂O₂, AcOH, 50°C, 3hPyridine N-oxide analog78

Reduction Reactions

The carbonitrile group and ketone moiety are susceptible to reduction:

  • Carbonitrile reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.

  • Ketone reduction : NaBH₄ in ethanol reduces the 5-oxo group to a secondary alcohol .

Table 2: Reduction Pathways

Functional GroupReagents/ConditionsProductSelectivitySource
-C≡NH₂ (1 atm), Pd/C, EtOH, 25°C3-Aminomethyl derivative>95%
5-OxoNaBH₄, EtOH, 0°C, 2h5-Hydroxyhexahydroquinoline88%

Nucleophilic Substitution

The aromatic fluorine on the 4-fluorophenyl group participates in SNAr reactions:

  • Fluorine displacement : Treatment with NaN₃ in DMF at 120°C replaces fluorine with an azide group .

Table 3: Substitution Reactions

PositionNucleophile/ReagentsProductKinetics (k, h⁻¹)Source
4-FluorophenylNaN₃, DMF, 120°C, 12h4-Azidophenyl analog0.15

Cyclization and Ring Expansion

The hexahydroquinoline core undergoes ring transformations under acidic or basic conditions:

  • Acid-mediated cyclization : HCl in refluxing ethanol induces cyclodehydration to form fused imidazo[1,2-a]quinoline derivatives .

  • Base-induced ring expansion : KOᵗBu promotes Michael addition-elimination cascades, yielding bicyclic systems .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridin-3-yl and 4-fluorophenyl rings undergo regioselective EAS:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyridine ring’s para position .

  • Halogenation : Br₂/FeBr₃ brominates the 4-fluorophenyl ring at the meta position.

Cross-Coupling Reactions

The carbonitrile group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Key Mechanistic Insights

  • Steric effects : The 4-fluorophenyl group’s ortho-substitution restricts rotational freedom, influencing reaction selectivity .

  • Hydrogen bonding : Intermolecular N–H···O/N interactions stabilize transition states during cyclization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways.

Antimicrobial Activity
The compound has demonstrated significant inhibitory effects against a range of bacterial strains. Its antimicrobial properties suggest potential development as a new class of antibiotics.

Biological Research

Calcium Channel Blockers
Studies on hexahydroquinoline derivatives have revealed that modifications at specific positions can enhance selectivity for T-type calcium channels over L-type channels. This selectivity is crucial for developing treatments for conditions such as hypertension and chronic pain.

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors involved in disease processes. Detailed studies using molecular docking and biochemical assays are often conducted to elucidate these mechanisms.

Case Studies

Study Focus Findings
Anticancer Research Induces G2/M phase cell cycle arrest in cancer cell lines; promotes apoptosis through mitochondrial pathways.
Antimicrobial Studies Exhibits significant inhibitory effects against various bacterial strains comparable to established antibiotics.
Calcium Channel Blockers Enhances selectivity for T-type over L-type calcium channels, indicating potential for treating hypertension.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent-Driven Variations

The hexahydroquinoline scaffold allows extensive substitution at positions 1, 4, and 7, enabling tailored physicochemical and biological properties. Key analogues include:

Compound ID R1 (Position 1) R4 (Position 4) R7 (Position 7) Biological Activity (if reported) Reference
Target Compound 4-Fluorophenyl Pyridin-3-yl H Not explicitly stated
CID 312275-76-6 4-Chlorophenyl 4-(Dimethylamino)phenyl H Antimicrobial (broad spectrum)
CID 339336-48-0 Phenyl 3,4,5-Trimethoxyphenyl 7,7-Dimethyl Anticancer (in vitro)
CID 496787-27-0 3-Chlorophenyl Dimethylamino Phenyl Kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-F, 4-Cl) : Enhance metabolic stability and membrane permeability. The 4-fluorophenyl group in the target compound may reduce oxidative metabolism compared to chlorinated analogues .
  • Pyridine vs.

Biological Activity

The compound 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered interest due to its potential biological activities. This article discusses its structural characteristics, mechanisms of action, and biological activities based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C27H21FN4OC_{27}H_{21}FN_{4}O, with a molecular weight of approximately 450.48 g/mol. The compound features a complex structure that includes a hexahydroquinoline core and various functional groups that may influence its biological activity.

Structural Formula

  • Molecular Formula : C27H21FN4OC_{27}H_{21}FN_{4}O
  • SMILES Notation : C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=C(C=C3)F)C#N)N)C4=CN=CC=C4)C5=CC=CC=C5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes and receptors involved in critical biological pathways:

  • Calcium Channel Blockade : Research indicates that derivatives of hexahydroquinoline can act as calcium channel blockers, particularly targeting L-type and T-type calcium channels. This mechanism is crucial in cardiovascular and neurological applications .
  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : Some studies have indicated that related compounds exhibit antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Type Description Reference
Calcium Channel InhibitionEffective against L-type and T-type calcium channels; potential for treating cardiovascular diseases
Anticancer EffectsInduces apoptosis in cancer cells; inhibits proliferation in vitro
Antimicrobial ActivityExhibits inhibitory effects against various bacterial strains
Neuroprotective EffectsPotential neuroprotective properties; may assist in treating neurodegenerative diseases

Case Studies

  • Calcium Channel Blockers : A study on the structure-activity relationship (SAR) of hexahydroquinoline derivatives demonstrated that modifications at the C-4 position significantly enhanced selectivity for T-type calcium channels over L-type channels. This modification could lead to more effective treatments for conditions such as hypertension and chronic pain .
  • Anticancer Research : In vitro studies have shown that compounds similar to 2-amino derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : The compound has been tested against a range of bacterial strains, showing significant inhibitory effects comparable to established antibiotics. This suggests potential for development as a new antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing this compound in academic research?

The synthesis of hexahydroquinoline derivatives typically employs multi-component cyclocondensation reactions. For example, Hantzsch dihydropyridine synthesis or modified protocols using aldehydes, β-ketoesters, and ammonia derivatives under reflux conditions in ethanol or acetic acid. Catalysts like piperidine or microwave-assisted methods enhance reaction efficiency. Structural analogs (e.g., chromene-carbonitrile derivatives) have been synthesized via one-pot reactions with yields >70%, emphasizing the importance of optimizing solvent polarity and temperature .

Q. What analytical techniques are most reliable for confirming structural integrity?

A combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) is critical. SC-XRD is the gold standard for resolving stereochemical ambiguities, as seen in studies of similar hexahydroquinoline derivatives where crystallographic data confirmed chair conformations and hydrogen-bonding networks . SHELX software (e.g., SHELXL) is widely used for refining crystallographic models, ensuring atomic displacement parameters (ADPs) and bond lengths align with theoretical expectations .

Advanced Research Questions

Q. How can researchers address discrepancies between computational modeling and experimental spectroscopic data?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces not accounted for in gas-phase computational models. To resolve these:

  • Perform temperature-dependent NMR to detect conformational flexibility.
  • Use SC-XRD to validate static structures, as demonstrated in studies where computational predictions of dihedral angles deviated by >5° from crystallographic data .
  • Apply density functional theory (DFT) with solvent corrections to better approximate experimental conditions .

Q. What strategies are employed in SAR studies to optimize biological activity?

Systematic substitution at key positions (e.g., fluorophenyl or pyridinyl groups) is critical. For example:

  • R1 modifications : Introducing electron-withdrawing groups (e.g., -F) enhances binding affinity to targets like excitatory amino acid transporters (EAATs).
  • Scaffold rigidity : Reducing conformational flexibility via fused rings improves selectivity, as seen in UCPH-101 analogs .
  • In vitro assays : Dose-response curves (IC₅₀ values) and selectivity profiling against related receptors/enzymes are essential to validate SAR hypotheses .

Q. What challenges arise in crystallographic refinement, and how are they mitigated?

Common challenges include:

  • Disordered moieties : The pyridinyl and fluorophenyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .
  • Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) and the Hooft parameter in refinement to correct for pseudo-merohedral twinning .
  • Weak diffraction : Optimize cryoprotection (e.g., glycerol) and collect high-resolution data (≤0.8 Å) to improve ADPs and electron density maps .

Methodological Insights from Key Studies

TechniqueApplication ExampleReference
SC-XRD with SHELXLRefinement of chair conformation in 2-amino-4-(4-chlorophenyl)-hexahydroquinoline
Multi-component synthesisOne-pot synthesis of chromene-carbonitrile derivatives in acetic acid
SAR optimizationSubstitution at R1 in UCPH-101 to achieve EAAT1 IC₅₀ = 0.8 µM

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